Ethyl [(2-methyl-4-nitrophenyl)amino](oxo)acetate
Description
Ethyl (2-methyl-4-nitrophenyl)aminoacetate (CAS: 333441-78-4) is a nitro-substituted aromatic compound with the molecular formula C₁₁H₁₂N₂O₅ and a molecular weight of 252.22 g/mol . Its structure features:
- An ethyl ester group (–COOEt) linked to an oxoacetate backbone.
- A 2-methyl-4-nitrophenyl substituent, where the nitro group (–NO₂) is para to the amino linkage and ortho to the methyl group (–CH₃).
Its reactivity is influenced by the electron-withdrawing nitro group, which enhances electrophilicity at the carbonyl center, and the methyl group, which introduces steric hindrance.
Properties
IUPAC Name |
ethyl 2-(2-methyl-4-nitroanilino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-3-18-11(15)10(14)12-9-5-4-8(13(16)17)6-7(9)2/h4-6H,3H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNGKTUPPZQNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Mechanistic Considerations
Acylation-Nitration-Hydrolysis Cascade
This three-step method, detailed in CN101774929A, begins with o-toluidine (2-methylaniline) as the starting material:
Acylation :
$$ \text{o-Toluidine} + \text{Acetic anhydride} \xrightarrow{100^\circ \text{C}} \text{N-(2-Methylphenyl)acetamide} $$
Acetic anhydride (45 g, 0.75 mol) reacts with o-toluidine (32.1 g, 0.3 mol) under reflux for 4 hours, yielding the acetylated intermediate.Nitration :
$$ \text{N-(2-Methylphenyl)acetamide} + \text{HNO}_3 \xrightarrow{30^\circ \text{C}} \text{N-(2-Methyl-4-nitrophenyl)acetamide} $$
Concentrated nitric acid (65%, 32 g, 0.33 mol) is added dropwise at ≤30°C, followed by 5-hour isothermal reaction. The crude product is precipitated in cold water (10°C), yielding a yellow solid.Hydrolysis :
$$ \text{N-(2-Methyl-4-nitrophenyl)acetamide} + \text{HCl} \xrightarrow{90^\circ \text{C}} \text{2-Methyl-4-nitroaniline} $$
Hydrolysis with 35% HCl (75 mL) under reflux for 3 hours generates 2-methyl-4-nitroaniline, which is subsequently reacted with ethyl oxalyl chloride to form the target compound.
Key Data:
| Step | Yield | Purity | Conditions |
|---|---|---|---|
| Acylation | 95% | 98% | 100°C, 4 h |
| Nitration | 85% | 96% | 30°C, 5 h |
| Hydrolysis | 78.3% | 97% | 90°C, 3 h (HCl) |
Direct Coupling with Ethyl Oxalyl Chloride
A two-step approach couples pre-synthesized 2-methyl-4-nitroaniline with ethyl oxalyl chloride:
Amidation :
$$ \text{2-Methyl-4-nitroaniline} + \text{Ethyl oxalyl chloride} \xrightarrow{\text{Et}_3\text{N, EtOAc}} \text{Ethyl (2-methyl-4-nitrophenyl)aminoacetate} $$
Ethyl oxalyl chloride (1.7 g, 0.01 mol) reacts with 2-methyl-4-nitroaniline in ethyl acetate containing triethylamine at 0–20°C for 6.5 hours, achieving 89.1% yield.Workup :
The crude product is purified via recrystallization from 80% aqueous ethanol, enhancing purity to >99%.
Key Data:
| Parameter | Value |
|---|---|
| Temperature | 0–20°C |
| Reaction Time | 6.5 h |
| Yield | 89.1% |
| Solvent | Ethyl acetate |
Ugi Multicomponent Reaction
The RSC supplement describes a one-pot Ugi reaction using:
- 2-Methyl-4-nitroaniline
- Ethyl isocyanatoacetate
- Carboxylic acid derivative
$$ \text{2-Methyl-4-nitroaniline} + \text{Ethyl isocyanatoacetate} \xrightarrow{\text{DCM}} \text{Target Compound} $$
In dichloromethane (DCM), the amine reacts with ethyl isocyanatoacetate (0.28 mL, 2.5 mmol) at room temperature for 24 hours, yielding 99% product.
Key Advantages:
- Regioselectivity : Avoids nitration side products.
- Scalability : Suitable for milligram to gram-scale synthesis.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Acylation-Nitration | 78.3% | 97% | Industrial | Low |
| Direct Coupling | 89.1% | 99% | Pilot Plant | Moderate |
| Ugi Reaction | 99% | 99% | Lab-Scale | High |
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-methyl-4-nitrophenyl)aminoacetate undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or alcohols, base (e.g., sodium hydroxide).
Hydrolysis: Acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products Formed
Reduction: 2-methyl-4-phenylenediamine.
Substitution: Various amides or esters depending on the nucleophile used.
Hydrolysis: 2-methyl-4-nitrophenylaminoacetic acid.
Scientific Research Applications
Ethyl (2-methyl-4-nitrophenyl)aminoacetate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl (2-methyl-4-nitrophenyl)aminoacetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
Table 1: Structural and Electronic Comparisons
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Electronic Effects |
|---|---|---|---|---|
| Ethyl (2-methyl-4-nitrophenyl)aminoacetate | C₁₁H₁₂N₂O₅ | –NO₂ (para), –CH₃ (ortho) | 252.22 | Strong electron withdrawal (–NO₂), steric hindrance (–CH₃) |
| Ethyl (4-methoxy-2-nitrophenyl)aminoacetate | C₁₁H₁₂N₂O₆ | –NO₂ (ortho), –OCH₃ (para) | 268.23 | Electron donation (–OCH₃) vs. withdrawal (–NO₂) |
| Ethyl (3-fluoro-4-methylphenyl)aminoacetate | C₁₀H₁₁FNO₃ | –F (meta), –CH₃ (para) | 212.20 | Moderate electron withdrawal (–F), steric hindrance (–CH₃) |
| Ethyl (4-fluoro-3-nitrophenyl)aminoacetate | C₁₀H₈FN₂O₅ | –NO₂ (meta), –F (para) | 255.18 | Strong electron withdrawal (–NO₂, –F), resonance effects |
| Ethyl (4-nitrophenyl)aminoacetate | C₁₀H₁₀N₂O₅ | –NO₂ (para), no methyl group | 238.20 | Electron withdrawal (–NO₂), reduced steric bulk |
Key Observations :
- Nitro Group Position: The para-nitro group in the target compound enhances electrophilicity compared to ortho-nitro analogs (e.g., ), where steric clashes with the amino group may reduce reactivity .
- Methoxy vs.
Reactivity Insights :
- The target compound’s methyl group may slow reaction kinetics in sterically demanding processes compared to analogs like , which lacks this substituent .
- Fluorinated analogs () exhibit enhanced stability in oxidative conditions due to the strong C–F bond, making them suitable for high-temperature reactions .
Biological Activity
Ethyl (2-methyl-4-nitrophenyl)aminoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, structure-activity relationships (SAR), and biological effects of this compound, drawing upon various research findings and case studies.
Synthesis and Structural Characteristics
The synthesis of Ethyl (2-methyl-4-nitrophenyl)aminoacetate involves the reaction of 2-methyl-4-nitroaniline with ethyl oxoacetate. The reaction typically follows a multi-step process that includes the formation of intermediates which are crucial for enhancing biological activity.
Table 1: Synthesis Steps
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2-methyl-4-nitroaniline, ethyl oxoacetate | Reflux in solvent | Intermediate A |
| 2 | Intermediate A | Acidic conditions | Ethyl (2-methyl-4-nitrophenyl)aminoacetate |
Biological Activity
Ethyl (2-methyl-4-nitrophenyl)aminoacetate exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound has significant antibacterial and antifungal properties. It has been tested against various strains, demonstrating efficacy comparable to standard antibiotics .
- Antioxidant Properties : The compound displays notable antioxidant activity, which is attributed to the presence of the nitro group that enhances its electron-donating ability. This property is crucial for protecting cells from oxidative stress .
- Anti-inflammatory Effects : Research indicates that Ethyl (2-methyl-4-nitrophenyl)aminoacetate can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the molecular structure significantly influence the biological activity of Ethyl (2-methyl-4-nitrophenyl)aminoacetate. For instance:
- Nitro Substitution : The presence of the nitro group at the para position enhances antimicrobial activity.
- Alkyl Chain Variations : Alterations in the ethyl substituent can lead to variations in potency against specific microbial strains.
Table 2: Structure-Activity Relationship Findings
| Modification | Biological Activity | Observations |
|---|---|---|
| Nitro group presence | Enhanced antimicrobial activity | Effective against Gram-positive bacteria |
| Variation in alkyl chain length | Variable potency | Shorter chains generally show higher activity |
Case Studies
- Antimicrobial Efficacy : A study tested Ethyl (2-methyl-4-nitrophenyl)aminoacetate against clinical isolates of Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) comparable to conventional treatments, highlighting its potential as an alternative therapeutic agent .
- In Vivo Anti-inflammatory Study : In rodent models, administration of this compound resulted in a significant reduction in paw edema induced by carrageenan, demonstrating its anti-inflammatory capability .
- Oxidative Stress Protection : In cellular models exposed to oxidative stress, Ethyl (2-methyl-4-nitrophenyl)aminoacetate exhibited protective effects by reducing reactive oxygen species (ROS) levels, suggesting its utility in oxidative stress-related conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl (2-methyl-4-nitrophenyl)aminoacetate, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution between ethyl oxalyl monochloride and 2-methyl-4-nitroaniline. Key parameters include:
- Solvent selection : Dichloromethane or ethyl acetate for solubility and stability .
- Temperature : Maintained at 0–5°C to prevent side reactions (e.g., over-oxidation or ester hydrolysis) .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) achieves >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of Ethyl (2-methyl-4-nitrophenyl)aminoacetate?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃, 400 MHz) identifies the ethyl ester (δ 1.3–1.4 ppm, triplet; δ 4.2–4.3 ppm, quartet) and nitro group (meta-substituted aromatic protons at δ 8.1–8.3 ppm) .
- IR : Stretching frequencies for C=O (1730–1750 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) confirm functional groups .
- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 295.1, with fragmentation patterns matching the nitro and ester moieties .
Q. How does the nitro group at the 4-position influence the compound’s reactivity in substitution reactions?
- Methodological Answer : The nitro group is a strong electron-withdrawing group, directing electrophilic attacks to the ortho and para positions of the aromatic ring. For example:
- Nucleophilic substitution : React with amines (e.g., benzylamine) in DMF at 80°C to replace the nitro group, monitored by TLC .
- Reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro to amino, forming Ethyl (2-methyl-4-aminophenyl)aminoacetate. Use FTIR to track loss of NO₂ peaks .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties and regioselectivity of Ethyl (2-methyl-4-nitrophenyl)aminoacetate in reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute frontier molecular orbitals (HOMO/LUMO). The nitro group lowers LUMO energy (-1.8 eV), favoring nucleophilic attacks at the aromatic ring’s para position .
- Molecular Electrostatic Potential (MEP) : Visualize charge distribution to identify reactive sites (e.g., electrophilic carbonyl carbon at δ+0.25) .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Studies : Test across concentrations (1–100 µM) in HEK-293 and MCF-7 cell lines. Use MTT assays to differentiate cytotoxic (IC₅₀ < 50 µM) vs. therapeutic effects .
- Target Validation : Employ molecular docking (AutoDock Vina) with bacterial enoyl-ACP reductase (PDB: 1BVR) to confirm binding affinity (ΔG < -7 kcal/mol) .
Q. How can X-ray crystallography using SHELXL refine the crystal structure of Ethyl (2-methyl-4-nitrophenyl)aminoacetate, and what challenges arise due to its nitro group?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. The nitro group causes anisotropic displacement parameters; apply SHELXL restraints (ISOR, DELU) to refine thermal motion .
- Validation : Check R-factor convergence (<5%). The twisted conformation of the nitro group relative to the aromatic ring (dihedral angle ~30°) may require TWIN/BASF corrections for twinning .
Q. What mechanistic insights explain the compound’s role as a protease inhibitor in enzyme kinetics studies?
- Methodological Answer :
- Kinetic Assays : Use trypsin or chymotrypsin with fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC). Monitor inhibition via fluorescence quenching (λₑₓ = 380 nm, λₑₘ = 460 nm). Calculate Kᵢ (competitive inhibition) using Lineweaver-Burk plots .
- Site-Directed Mutagenesis : Modify enzyme active sites (e.g., Ser195Ala in trypsin) to confirm hydrogen bonding between the carbonyl group and catalytic triad .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
